molecular formula C19H17N3O2 B6488501 N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 941999-21-9

N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No. B6488501
CAS RN: 941999-21-9
M. Wt: 319.4 g/mol
InChI Key: CDYPTELGXKABAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-methylquinolin-4-yl)ethanediamide (NBEQ) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. NBEQ has a variety of biochemical and physiological effects, and its structure allows for a wide range of applications in the lab.

Scientific Research Applications

Antibacterial Agents

N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has shown promising antibacterial properties. Research indicates that quinoline derivatives, including this compound, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.

Antimalarial Drugs

Quinoline derivatives have a long history of use in antimalarial treatments. Compounds similar to N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide have been studied for their ability to disrupt the life cycle of the malaria parasite . This application is particularly significant in tropical regions where malaria remains a major health issue.

Anticancer Research

The structure of N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide allows it to interact with DNA and proteins in cancer cells, potentially inhibiting their growth and proliferation . Studies have explored its use in developing new chemotherapeutic agents, targeting various types of cancer cells with minimal side effects compared to traditional chemotherapy.

Anti-inflammatory Agents

Inflammation is a common underlying factor in many chronic diseases. Quinoline derivatives, including N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide, have been investigated for their anti-inflammatory properties . These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis and other inflammatory disorders.

Antiviral Agents

Given the ongoing challenges posed by viral infections, there is significant interest in developing new antiviral drugs. N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has been studied for its potential to inhibit viral replication . This application is particularly relevant for emerging viral threats and existing conditions like HIV and hepatitis.

Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are major health concerns. Research has shown that quinoline derivatives can have neuroprotective effects . N’-benzyl-N-(2-methylquinolin-4-yl)ethanediamide is being explored for its ability to protect neurons from oxidative stress and other damaging processes, potentially slowing the progression of these diseases.

properties

IUPAC Name

N-benzyl-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-11-17(15-9-5-6-10-16(15)21-13)22-19(24)18(23)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYPTELGXKABAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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